molecular formula C8H7F3N2O3 B13643062 2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Katalognummer: B13643062
Molekulargewicht: 236.15 g/mol
InChI-Schlüssel: ASRHCMQUJVGPOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a chemical compound with a pyrimidine ring structure substituted with methoxymethyl and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves the introduction of the methoxymethyl and trifluoromethyl groups onto a pyrimidine ring. One common method is the reaction of a pyrimidine derivative with methoxymethyl chloride and trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methoxymethyl or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(methoxymethyl)-4-methylpyrimidine-5-carboxylic acid.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    5-Bromopyrimidine-2-carboxylic acid: Contains a bromine atom instead of the trifluoromethyl group, leading to different chemical properties and uses.

Uniqueness

2-(Methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both methoxymethyl and trifluoromethyl groups, which confer distinct chemical and physical properties

Eigenschaften

Molekularformel

C8H7F3N2O3

Molekulargewicht

236.15 g/mol

IUPAC-Name

2-(methoxymethyl)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7F3N2O3/c1-16-3-5-12-2-4(7(14)15)6(13-5)8(9,10)11/h2H,3H2,1H3,(H,14,15)

InChI-Schlüssel

ASRHCMQUJVGPOX-UHFFFAOYSA-N

Kanonische SMILES

COCC1=NC=C(C(=N1)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.